trans-4-Cyclohexene-1,2-diamine dihydrochloride
Overview
Description
Trans-4-Cyclohexene-1,2-diamine dihydrochloride is a useful research compound. Its molecular formula is C6H14Cl2N2 and its molecular weight is 185.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Ligands and Receptors
Research indicates that trans-cyclohexene-1,2-diamine, a close analogue of trans-4-Cyclohexene-1,2-diamine dihydrochloride, has been historically used in the synthesis of ligands and receptors. A study highlights the renewed interest in this diamine for its use in preparing chiral motifs for various applications, including the development of ligands and receptors (González‐Sabín, Rebolledo, & Gotor, 2009).
DNA Strand-Breakage Activity
Another significant application of this compound is in the synthesis of dihydropyrazine derivatives, which have shown strong DNA strand-breakage activity. This application is critical in the field of biochemistry and molecular biology, providing insights into DNA interactions and potential therapeutic uses (Maruoka, Kashige, Miake, & Yamaguchi, 2005).
Complex Formation with Metals
This compound is also studied for its role in forming complexes with metals such as copper and zinc. These studies are crucial for understanding the structural properties and potential applications in areas like material science and catalysis (Şahin, Sevindi, Icbudak, & Işık, 2010).
Development of Antitumor Agents
The compound plays a role in developing antitumor agents, particularly in synthesizing platinum complexes with selective activity in bone malignancies. This application is significant in medicinal chemistry and cancer therapy, where targeted treatment strategies are continually evolving (Galanski, Slaby, Jakupec, & Keppler, 2005).
Catalyst in Organic Reactions
It is used as a ligand in metal-catalyzed cross-couplings of unactivated alkyl electrophiles, a breakthrough in organic synthesis. This application demonstrates the compound's role in facilitating efficient and novel reaction pathways (Saito & Fu, 2007).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of platinum (iv) complexes , which are known to target DNA in cancer cells .
Mode of Action
Related platinum (iv) complexes have been shown to interact with dna, causing dna damage and leading to cell death .
Biochemical Pathways
Platinum (iv) complexes, which can be synthesized using similar compounds, are known to interfere with dna replication and transcription, disrupting the cell cycle and leading to apoptosis .
Pharmacokinetics
Related platinum (iv) complexes have been shown to be stable in the bloodstream and capable of undergoing reduction in the tumor environment .
Result of Action
Platinum (iv) complexes, synthesized using similar compounds, have been shown to cause dna damage, disrupt the cell cycle, and induce apoptosis in cancer cells .
Action Environment
Related platinum (iv) complexes have been shown to be stable in the bloodstream and capable of undergoing reduction in the tumor environment, where higher concentrations of reducing agents, such as glutathione and ascorbic acid, are present .
Properties
IUPAC Name |
(1R,2R)-cyclohex-4-ene-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-2,5-6H,3-4,7-8H2;2*1H/t5-,6-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRRHSHMGMLJDM-BNTLRKBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@@H]1N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550914 | |
Record name | (1R,2R)-Cyclohex-4-ene-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108796-57-2 | |
Record name | (1R,2R)-Cyclohex-4-ene-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Cyclohexene-1,2-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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